CB2 vs. CB1 Functional Selectivity
N,1-dimethyl-1H-indole-2-carboxamide exhibits quantifiable functional selectivity as an agonist at human cannabinoid receptor 2 (CB2) over cannabinoid receptor 1 (CB1). In a FLIPR membrane potential assay using mouse AtT20 cells expressing the human receptors, this compound showed an EC50 of 62 nM for CB2 activation, compared to an EC50 of 284 nM for CB1 [1]. This represents a 4.6-fold greater potency for CB2. This profile contrasts with many other indole-2-carboxamide derivatives, which are often developed as selective CB1 allosteric modulators (e.g., ORG27569) or exhibit different potency ratios [2].
| Evidence Dimension | Receptor Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 (hCB2) = 62 nM; EC50 (hCB1) = 284 nM |
| Comparator Or Baseline | Intra-compound comparison between CB2 and CB1 receptor activation. |
| Quantified Difference | CB2 is 4.6-fold more potent than CB1 (62 nM vs 284 nM). |
| Conditions | Agonist activity measured by FLIPR membrane potential assay in mouse AtT20 cells expressing human CB1 or CB2 receptors. |
Why This Matters
This quantified CB2/CB1 selectivity profile is critical for researchers needing a chemical probe with a specific functional bias to dissect the distinct physiological roles of CB2 versus CB1 receptor signaling.
- [1] BindingDB. (2023). BDBM50229938 (CHEMBL1592888): Affinity data for Cannabinoid receptor 1 and Cannabinoid receptor 2. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229938 View Source
- [2] Mahmoud, M. M., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 56(20), 7965-7975. View Source
